molecular formula C23H21N3O4S B2837650 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034591-13-2

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2837650
CAS No.: 2034591-13-2
M. Wt: 435.5
InChI Key: WBUDEWMNIHQRRU-UHFFFAOYSA-N
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Description

The compound you mentioned contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazoles are a sub-family of azole compounds and are aromatic due to their two double bonds and the sulfur lone pair . They are fairly common in pharmacology .


Molecular Structure Analysis

Thiadiazoles are five-membered heterocyclic compounds. They have four possible structures depending on the relative positions of the heteroatoms . The specific structure of the compound you mentioned would depend on the positions of the sulfur and nitrogen atoms in the thiadiazole ring.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Thiadiazoles are generally stable and resistant to heat .

Scientific Research Applications

Anticancer Activity :Compounds with thiadiazole scaffolds have been extensively studied for their anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for anticancer activity against various cancer cell lines, showing moderate to excellent inhibitory effects. These studies suggest that compounds bearing thiadiazole moieties, similar in some respects to the target compound, could be potent anticancer agents due to their ability to inhibit tumor cell proliferation (Ravinaik et al., 2021).

Antibacterial Activity :Research on novel 1,3,4-thiadiazole derivatives bearing a semicarbazone moiety has shown excellent antibacterial activities against strains like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. These findings indicate the potential of thiadiazole-based compounds for antibacterial applications, suggesting a similar pathway for exploring the antibacterial potential of the subject compound (Wan et al., 2018).

Molecular Docking and Bioactivity :Studies involving molecular docking and bioactivity evaluations of compounds containing thiadiazole groups have identified promising leads for developing anticancer and antimicrobial agents. This research emphasizes the importance of structural design in enhancing the biological efficacy of compounds, potentially guiding the application of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide in similar therapeutic areas (Tiwari et al., 2017).

Future Directions

Thiadiazoles have important pharmacological properties and are a significant area of research . Future research could involve exploring new synthesis methods, studying their biological activities, and developing new drugs based on thiadiazoles .

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-25-18-10-4-5-11-19(18)26(31(25,28)29)15-14-24-23(27)22-16-8-2-6-12-20(16)30-21-13-7-3-9-17(21)22/h2-13,22H,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUDEWMNIHQRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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